molecular formula C17H19N3O4 B4955490 4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone

4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone

Cat. No.: B4955490
M. Wt: 329.35 g/mol
InChI Key: ZRGJNAXDUUOHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone, also known as DPCPX, is a synthetic compound that belongs to the class of adenosine receptor antagonists. It has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues. Adenosine is a purine nucleoside that is released from cells under stress conditions, such as hypoxia or inflammation. Adenosine binds to the A1 receptor and activates a signaling pathway that leads to the inhibition of cyclic AMP production and the opening of potassium channels, resulting in the inhibition of neuronal activity. This compound blocks the binding of adenosine to the A1 receptor, thereby preventing the downstream signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In cardiovascular research, this compound has been shown to reduce myocardial infarction size, improve left ventricular function, and reduce cardiac remodeling. In neurological research, this compound has been shown to reduce neuronal damage, improve cognitive function, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone has several advantages for lab experiments. It is a selective antagonist of the adenosine A1 receptor, which allows for specific targeting of this receptor. It has been extensively studied in various disease models, which provides a wealth of information on its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone. One area of interest is the development of more potent and selective A1 receptor antagonists. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and metabolic disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.

Synthesis Methods

The synthesis of 4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone involves several steps, starting with the reaction between 2,5-dimethylphenol and epichlorohydrin to form 2,5-dimethylphenylglycidyl ether. The next step involves the reaction between 2,5-dimethylphenylglycidyl ether and hydroxylamine hydrochloride to form 2,5-dimethylphenoxyacetohydroxamic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-amino-5-isoxazolecarboxylic acid to form the final product, this compound.

Scientific Research Applications

4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In cardiovascular research, this compound has been shown to reduce blood pressure and improve cardiac function. In neurological research, this compound has been shown to protect against neuronal damage and improve cognitive function.

Properties

IUPAC Name

4-[5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-3-4-12(2)15(7-11)23-10-13-8-14(19-24-13)17(22)20-6-5-18-16(21)9-20/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGJNAXDUUOHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC(=NO2)C(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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